molecular formula C11H11BrF3N B13982726 2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine

2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine

Katalognummer: B13982726
Molekulargewicht: 294.11 g/mol
InChI-Schlüssel: IYKBYADEIPWEEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a bromophenyl group and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diamine.

    Introduction of the Bromophenyl Group: This step may involve a nucleophilic substitution reaction where a bromophenyl halide reacts with the pyrrolidine ring.

    Addition of the Trifluoromethyl Group: This can be done using a trifluoromethylation reagent under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the bromine or trifluoromethyl groups.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly as inhibitors or modulators of specific biological pathways.

Medicine

In medicine, such compounds might be explored for their therapeutic potential, including as anti-inflammatory or anticancer agents.

Industry

In industry, these compounds could be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.

Wirkmechanismus

The mechanism of action of 2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Chlorophenyl)-2-(trifluoromethyl)-pyrrolidine
  • 2-(4-Bromophenyl)-2-(difluoromethyl)-pyrrolidine
  • 2-(4-Bromophenyl)-2-(trifluoromethyl)-piperidine

Uniqueness

2-(4-Bromophenyl)-2-(trifluoromethyl)-pyrrolidine is unique due to the specific combination of the bromophenyl and trifluoromethyl groups, which can impart distinct chemical and physical properties compared to its analogs.

Eigenschaften

Molekularformel

C11H11BrF3N

Molekulargewicht

294.11 g/mol

IUPAC-Name

2-(4-bromophenyl)-2-(trifluoromethyl)pyrrolidine

InChI

InChI=1S/C11H11BrF3N/c12-9-4-2-8(3-5-9)10(11(13,14)15)6-1-7-16-10/h2-5,16H,1,6-7H2

InChI-Schlüssel

IYKBYADEIPWEEE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(NC1)(C2=CC=C(C=C2)Br)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.